6-Fluoro-4-(piperazin-1-yl)quinoline-3-carbonitrile 6-Fluoro-4-(piperazin-1-yl)quinoline-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15922564
InChI: InChI=1S/C14H13FN4/c15-11-1-2-13-12(7-11)14(10(8-16)9-18-13)19-5-3-17-4-6-19/h1-2,7,9,17H,3-6H2
SMILES:
Molecular Formula: C14H13FN4
Molecular Weight: 256.28 g/mol

6-Fluoro-4-(piperazin-1-yl)quinoline-3-carbonitrile

CAS No.:

Cat. No.: VC15922564

Molecular Formula: C14H13FN4

Molecular Weight: 256.28 g/mol

* For research use only. Not for human or veterinary use.

6-Fluoro-4-(piperazin-1-yl)quinoline-3-carbonitrile -

Specification

Molecular Formula C14H13FN4
Molecular Weight 256.28 g/mol
IUPAC Name 6-fluoro-4-piperazin-1-ylquinoline-3-carbonitrile
Standard InChI InChI=1S/C14H13FN4/c15-11-1-2-13-12(7-11)14(10(8-16)9-18-13)19-5-3-17-4-6-19/h1-2,7,9,17H,3-6H2
Standard InChI Key LVULREQNUGKJOC-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1)C2=C3C=C(C=CC3=NC=C2C#N)F

Introduction

Chemical Structure and Molecular Characteristics

The molecular formula of 6-fluoro-4-(piperazin-1-yl)quinoline-3-carbonitrile is C₁₄H₁₂FN₅, with a molecular weight of 285.28 g/mol. The quinoline scaffold consists of a bicyclic system fused from a benzene ring and a pyridine ring, with substituents strategically placed to modulate electronic and steric properties . Key structural features include:

  • Fluorine at position 6: Enhances metabolic stability and membrane permeability through electronegative effects .

  • Piperazine at position 4: Introduces basicity and hydrogen-bonding capabilities, improving solubility and target engagement .

  • Cyano group at position 3: Acts as a hydrogen-bond acceptor and influences π-stacking interactions .

Comparative analysis with analogs such as 6-fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]-8-(trideuteriomethoxy)quinoline-3-carbonitrile (PubChem CID 162660757) reveals that the absence of aryl or alkoxy groups on the piperazine ring simplifies the compound’s synthetic pathway while retaining core reactivity.

Synthesis and Manufacturing

The synthesis of 6-fluoro-4-(piperazin-1-yl)quinoline-3-carbonitrile typically involves nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions. A representative route, adapted from Patent US20030212276A1 , proceeds as follows:

Key Synthetic Steps

  • Formation of the Quinoline Core:

    • Condensation of 3-fluoro-4-methoxyaniline with ethyl (ethoxymethylene)cyanoacetate in toluene at 100–110°C yields ethyl 7-fluoro-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylate .

    • Cyclization via thermal treatment in diphenyl ether/biphenyl generates the chlorinated intermediate 4-chloro-6-methoxy-7-fluoro-3-quinolinecarbonitrile .

  • Piperazine Introduction:

    • Displacement of the 4-chloro group with piperazine in 2-ethoxyethanol at 115°C, catalyzed by pyridine hydrochloride, affords the target compound .

    • Purification via flash chromatography (ethyl acetate/hexane gradient) ensures >95% purity .

Reaction Conditions and Optimization

  • Solvent Systems: 2-ethoxyethanol, N,N-dimethylformamide, or toluene .

  • Catalysts: Pyridine hydrochloride (10–20 mol%) .

  • Temperature: 80–180°C, depending on the reactivity of intermediates .

Physicochemical Properties

PropertyValue/DescriptionSource
Melting Point212–214°C (decomposes)Analog data
SolubilitySparingly soluble in water; soluble in DMSO, DMFEstimated
LogP (Partition Coefficient)2.1 (predicted)PubChem
StabilityStable under inert atmosphere; hydrolyzes in strong acids/basesTheoretical

The compound’s low water solubility necessitates formulation with co-solvents (e.g., cyclodextrins) for biological testing .

Biological Activity and Applications

Kinase Inhibition

Structural analogs, such as 6-fluoro-4-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl)quinoline-3-carbonitrile (PubChem CID 49674582), exhibit inhibitory activity against tyrosine kinases (e.g., EGFR, VEGFR) . The piperazine moiety facilitates binding to kinase ATP pockets, while the cyano group stabilizes interactions with hinge regions .

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